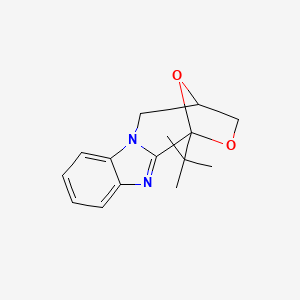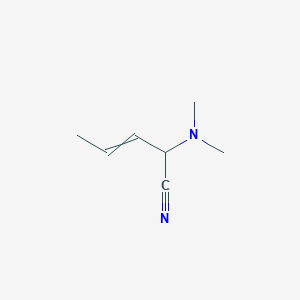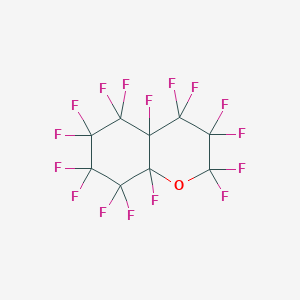
Trimethylsilyl 4-iodobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 4-iodobutanoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 4-iodobutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 4-iodobutanoate typically involves the reaction of 4-iodobutanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ester intermediate, which is then isolated and purified. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated systems for reagent addition, and advanced purification techniques such as distillation and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 4-iodobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding 4-butanol derivative.
Oxidation Reactions: The trimethylsilyl group can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in ether solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of 4-substituted butanoates.
Reduction: Formation of 4-butanol derivatives.
Oxidation: Formation of silanols or siloxanes.
Applications De Recherche Scientifique
Trimethylsilyl 4-iodobutanoate has several applications in scientific research:
Biology: Employed in the synthesis of bioactive molecules and as a precursor for radiolabeling in imaging studies.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Trimethylsilyl 4-iodobutanoate involves the reactivity of the trimethylsilyl group and the iodine atom. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites in a molecule during synthesis. The iodine atom can participate in substitution reactions, allowing for the introduction of various functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Chloride: Used for silylation reactions and as a precursor for other trimethylsilyl compounds.
Trimethylsilyl Cyanide: Employed in the synthesis of nitriles and as a cyanating agent.
Trimethylsilyl Acetate:
Uniqueness
Trimethylsilyl 4-iodobutanoate is unique due to the presence of both a trimethylsilyl group and an iodine atom, which provides dual functionality for various synthetic applications. This combination allows for versatile reactivity and the ability to participate in multiple types of chemical reactions, making it a valuable compound in organic synthesis and research.
Propriétés
Numéro CAS |
67764-03-8 |
|---|---|
Formule moléculaire |
C7H15IO2Si |
Poids moléculaire |
286.18 g/mol |
Nom IUPAC |
trimethylsilyl 4-iodobutanoate |
InChI |
InChI=1S/C7H15IO2Si/c1-11(2,3)10-7(9)5-4-6-8/h4-6H2,1-3H3 |
Clé InChI |
OTGAXWCTEQLNBB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=O)CCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)](/img/structure/B14456707.png)




![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)


